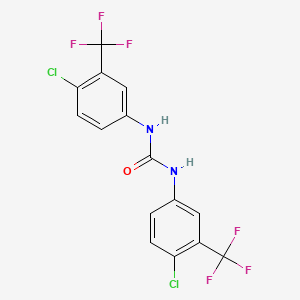
7-(二甲氨基)-4-甲基香豆素
描述
7-(Dimethylamino)-4-methylcoumarin, also known as DMMC, is a synthetic organic compound belonging to the coumarin family. DMMC is a derivative of coumarin, a natural product found in many plants such as tonka beans, lavender, and cinnamon. It is a colorless, crystalline solid that is soluble in organic solvents. DMMC has been studied extensively for its various pharmacological properties, such as anti-inflammatory, anti-cancer, and anti-bacterial effects.
科学研究应用
生物医学应用
7-(二甲氨基)-4-甲基香豆素已被探索用于其在药物和基因递送系统中的潜力。 其结构允许创建能够负载抗癌药物和核酸的纳米载体,这对靶向癌症治疗至关重要 。 该化合物通过静电相互作用与 DNA 形成复合物的能力使其成为用于微胶束复合物的候选药物,这些复合物旨在同时递送 DNA 和药物 .
分析化学
在分析化学中,这种香豆素衍生物因其荧光特性而被利用。 它在各种分析中充当荧光标记,可用于追踪其他分子的存在。 其吸收和发射光谱使其适用于紫外-可见光谱法和荧光光谱法,这两种方法是分析化学和生物样本的必不可少技术 .
材料科学
7-(二甲氨基)-4-甲基香豆素被掺入材料中以创建荧光染料。 这些染料可用于合成发光二极管 (LED) 以及作为各种材料中的光学增白剂,增强其视觉特性和功能 .
环境科学
包括 7-(二甲氨基)-4-甲基香豆素在内的香豆素衍生物的抗氧化特性在环境科学中具有重要意义。 它们可以充当清除剂以清除活性氧,可能减少各种环境环境中的氧化应激 .
药物研究
在药物研究中,这种化合物已被表征为一种抗结核药物。 它在对抗结核分枝杆菌(包括多药耐药菌株)方面显示出希望,可能是治疗结核病的新型候选药物 .
生物化学
7-(二甲氨基)-4-甲基香豆素在生物化学中起着分子探针的作用。 由于其荧光特性,它被用于研究生物分子(如蛋白质)的构型。 这使其成为理解分子结构和相互作用的宝贵工具 .
农业
虽然直接在农业中的应用没有得到广泛的记录,但香豆素化合物的抗氧化活性表明其在增强植物健康和抗逆性方面的潜在用途。 它们结合金属离子的能力可用于开发治疗植物病害的方法或创造更健壮的作物 .
纳米技术
该化合物用于创建用于生物医学应用的磁性荧光纳米复合材料。 通过将其掺入二氧化硅外壳或其他基质中,研究人员可以设计出结合磁性和荧光特性的多功能纳米级器件,这对于生物成像和细胞追踪非常有用 .
作用机制
Target of Action
It’s worth noting that compounds with similar structures, such as tetracyclines, have been found to target a variety of bacterial cells
Mode of Action
It’s known that similar compounds, such as tetracyclines, inhibit protein synthesis in bacteria by binding to the 30s and 50s ribosomal subunits . This prevents the amino-acyl tRNA from binding to the A site of the ribosome, impairing protein synthesis
Biochemical Pathways
For instance, they can inhibit the synthesis of proteins, lipids, and nucleic acids in bacteria
Pharmacokinetics
Pharmacokinetics describes how a drug is absorbed, distributed, metabolized, and excreted by the body . These properties are affected by the physicochemical properties of the drug, as well as other factors such as human behavior (e.g., food and drug intake) and genetics
Result of Action
Similar compounds, such as tetracyclines, are known to have antimicrobial properties . They can inhibit the growth and survival of intruding cells
Action Environment
It’s known that tetracycline pollution is a growing global threat to aquatic and terrestrial biodiversity due to its unprecedented use in aquaculture, livestock, and human disease prevention . The influx of tetracycline may annihilate the microbial ecology structure in the environment and pose a severe threat to humans by disturbing the food chain
属性
IUPAC Name |
7-(dimethylamino)-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-6-12(14)15-11-7-9(13(2)3)4-5-10(8)11/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEYLLPOQRZUDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041422 | |
| Record name | 7-(Dimethylamino)-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87-01-4 | |
| Record name | DAMC | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Dimethylamino-4-methylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coumarin 311 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408145 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1-Benzopyran-2-one, 7-(dimethylamino)-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7-(Dimethylamino)-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(dimethylamino)-4-methyl-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.562 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUORESCENT BRIGHTENER 130 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TOS1492Q9O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical applications of 7-(Dimethylamino)-4-methylcoumarin?
A1: 7-(Dimethylamino)-4-methylcoumarin and its derivatives are widely employed as:
- Laser dyes: Notably, Coumarin 311 exhibits laser emission around 453 nm in ethanol. []
- Fluorescent probes: This compound can be chemically modified to create fluorescent probes for studying biological systems, such as N-(7-dimethylamino-4-methylcoumarin-3-yl)iodoacetamide (DACIA) for labeling proteins. [, , , , ]
- Fluorescent tags for nanoparticles: Researchers have successfully incorporated derivatives like 7-(dimethylamino)-4-methylcoumarin-3-isothiocyanate (DACITC) into silica shells coating superparamagnetic iron oxide nanoparticles for enhanced visualization. []
Q2: How does the structure of 7-(Dimethylamino)-4-methylcoumarin influence its fluorescence properties?
A2: While the provided research focuses on 3-bromo-7-(dimethylamino)-4-methylcoumarin, it offers insights into the structure-property relationship. The study reveals that the bromine substituent at the 3-position influences the crystal packing of the molecule, which can impact its fluorescence behavior. [] Further research exploring substitutions at different positions on the coumarin core could unveil more detailed structure-property correlations.
Q3: Can you elaborate on the use of 7-(Dimethylamino)-4-methylcoumarin derivatives in studying protein dynamics?
A3: Researchers utilize derivatives like DACIA to label specific amino acid residues in proteins, like cysteine. This tagging allows for the investigation of protein conformational changes and dynamics using techniques like fluorescence correlation spectroscopy (FCS) and time-resolved fluorescence. Studies employing DACIA-labeled Human Serum Albumin (HSA) have revealed insights into domain-specific unfolding pathways, intermediate states during denaturation, and the influence of external agents on protein structure and flexibility. [, , , ]
Q4: How does the inclusion of 7-(Dimethylamino)-4-methylcoumarin derivatives in silica coatings benefit nanoparticle research?
A4: Incorporating fluorescent molecules like DACITC within silica shells of nanoparticles introduces valuable functionalities. This approach allows for real-time tracking and visualization of nanoparticles, such as superparamagnetic iron oxide nanoparticles, using fluorescence microscopy. This capability is particularly beneficial in biological applications, enabling researchers to monitor nanoparticle interactions with cells and tissues. []
Q5: Are there any known methods to enhance the stability of 7-(Dimethylamino)-4-methylcoumarin-based laser dyes?
A5: Research indicates that sulfur-free radical chain transfer agents, such as cysteine hydrochloride, can enhance the chemical stability of coumarin dyes, including 7-dimethylamino-4-methylcoumarin (Coumarin 311) in laser applications. These agents mitigate dye degradation by facilitating radical disproportionation reactions, resulting in prolonged dye laser output and operational lifespan. []
Q6: Can 7-(Dimethylamino)-4-methylcoumarin derivatives be used to study cellular processes?
A6: While the provided research does not directly focus on cellular studies, the use of 7-(Dimethylamino)-4-methylcoumarin derivatives like DACIA to label proteins suggests potential applications in cell biology. By tagging specific proteins involved in cellular processes, researchers could potentially track their movement, interactions, and responses to stimuli using fluorescence-based techniques.
Q7: What analytical techniques are commonly employed to characterize and study 7-(Dimethylamino)-4-methylcoumarin and its derivatives?
A7: Researchers employ a combination of techniques to characterize and study this compound and its derivatives, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: For determining the structure and studying the dynamics of the molecule. []
- Fluorescence spectroscopy: For analyzing fluorescence properties, including emission wavelengths and lifetimes. [, , , , ]
- Ultraviolet-visible (UV-Vis) spectroscopy: For studying absorption characteristics. []
- Circular Dichroism (CD) spectroscopy: To investigate the secondary structure of proteins labeled with fluorescent derivatives. [, , , ]
- Fluorescence Correlation Spectroscopy (FCS): To study the diffusion and interaction dynamics of molecules. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


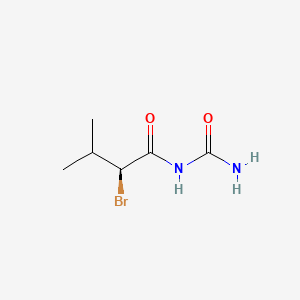
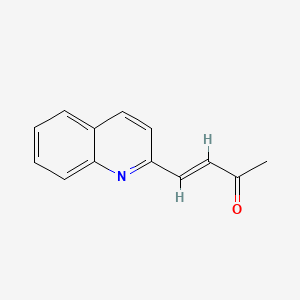
![3-[(3aR,6aS)-6'-chloro-5-(4-chlorophenyl)-7'-methyl-2',4,6-trioxo-1-spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]yl]propanamide](/img/structure/B1212137.png)
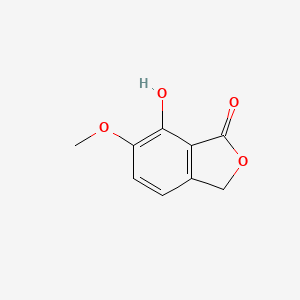
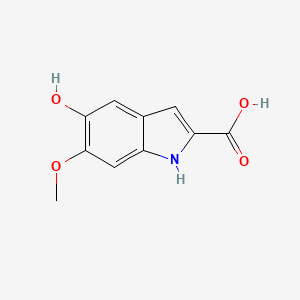

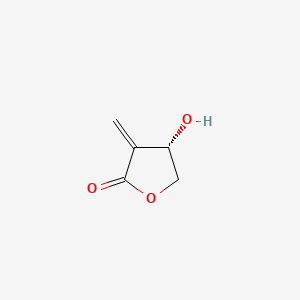
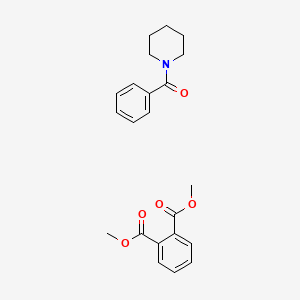
![Methyl 2,10,12,14,16-pentahydroxy-4-methoxy-3,7,9,11,15,17,21-heptamethyl-25-methylsulfanyl-6,22,26,28-tetraoxo-23-azatricyclo[22.3.1.05,27]octacosa-1(27),2,4,7,18,20,24-heptaene-13-carboxylate](/img/structure/B1212147.png)




